molecular formula C9H13NO3 B1307486 Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate CAS No. 53064-41-8

Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate

Cat. No.: B1307486
CAS No.: 53064-41-8
M. Wt: 183.2 g/mol
InChI Key: JDWLDZUUTIPZHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate (CAS: 53064-41-8) is a heterocyclic compound belonging to the isoxazole family, characterized by a five-membered ring containing oxygen and nitrogen atoms. This compound features a 3-ethyl and 5-methyl substitution on the isoxazole ring, with an ethyl ester group at the 4-position (Figure 1).

Preparation Methods

Synthesis via Ethyl 2-Ethoxymethyleneacetoacetate and Hydroxylamine

A widely reported method involves the initial preparation of ethyl 2-ethoxymethyleneacetoacetate by reacting ethyl acetoacetate with triethyl orthoformate and acetic anhydride at elevated temperatures (75–150 °C, optimally 100–110 °C). This step yields a mixture containing the desired ethyl 2-ethoxymethyleneacetoacetate and non-reactive components, which can be separated by reduced pressure distillation to improve purity.

The next critical step is the cyclization reaction where ethyl 2-ethoxymethyleneacetoacetate is reacted with hydroxylamine sulfate or hydroxylamine hydrochloride in the presence of sodium acetate or sodium salts of trifluoroacetic acid. This reaction is typically conducted at low temperatures ranging from −20 °C to 10 °C, with an optimal range around −10 °C to 0 °C to control the formation of the isoxazole ring and reduce side reactions.

The reaction mixture is stirred vigorously during the addition of hydroxylamine solution to ensure complete conversion. After the reaction, the mixture is worked up by removing ethanol under reduced pressure, followed by extraction with dichloromethane and washing with brine to isolate crude ethyl 5-methylisoxazole-4-carboxylate.

Alternative Hydroxylamine-Mediated Cyclization

Another approach involves preparing a basic aqueous solution of hydroxylamine hydrochloride neutralized with sodium hydroxide to pH ~12.1, which is then added dropwise to a solution of ethyl 2-ethoxymethyleneacetoacetate in ethanol at room temperature. The reaction proceeds over several hours (e.g., 4 hours at 25 °C), monitored by thin-layer chromatography (TLC) to ensure completion. The organic layer is separated and purified by extraction and solvent removal to yield the target ester.

Challenges and Impurity Control

A significant challenge in these syntheses is the formation of isomeric impurities, particularly ethyl 3-methylisoxazole-4-carboxylate, which arises from non-specific nucleophilic attack during cyclization. This impurity can reach levels of approximately 10.4% and is difficult to separate due to its close chromatographic behavior with the desired product.

By-products such as CATA (a by-product formed under basic reflux conditions) can also form at levels of 6–8%, necessitating careful control of reaction conditions, especially temperature and pH, to minimize their formation.

Purification strategies include distillation under reduced pressure, repeated crystallization, and carbon treatment, although these only partially reduce impurity levels. Optimizing the reaction temperature, reagent stoichiometry, and order of addition are critical to improving yield and purity.

Summary of Key Reaction Conditions

Step Reagents & Conditions Temperature Range Notes Yield / Purity Considerations
(a) Formation of ethyl 2-ethoxymethyleneacetoacetate Ethyl acetoacetate, triethyl orthoformate, acetic anhydride 75–150 °C (optimal 100–110 °C) Distillation under reduced pressure to purify High yield; removal of non-reactive components improves purity
(b) Cyclization with hydroxylamine Hydroxylamine sulfate or hydrochloride, sodium acetate or trifluoroacetic acid salt −20 °C to 10 °C (optimal −10 °C to 0 °C) Slow addition, vigorous stirring Crude product ~85% yield; impurity control critical
(c) Work-up and extraction Ethanol removal, dichloromethane extraction, brine wash Ambient Removal of salts and solvents Purification step; crude product isolated
(d) Alternative basic cyclization Hydroxylamine hydrochloride neutralized with NaOH, ethanol solvent Room temperature (25 °C) Reaction time ~4 hours, TLC monitoring High yield, but requires pH control to avoid by-products

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate is being explored for its potential as a lead compound in drug development. Its structural similarities to other isoxazole derivatives suggest that it may exhibit significant biological activity.

  • Antimicrobial Activity : Studies have shown that this compound exhibits notable antibacterial properties against both Gram-positive and Gram-negative bacteria. In comparative analyses, it outperformed several structurally related compounds, highlighting its potential as a candidate for new antimicrobial agents.

Proteomics Research

In proteomics, this compound has been utilized as a biochemical probe to study protein interactions within complex biological systems. This application underscores its utility in elucidating cellular mechanisms at the molecular level.

Synthetic Methodologies

The compound serves as an important intermediate in the synthesis of various isoxazole derivatives. Its synthetic routes often involve metal-free conditions, making it a favorable choice for environmentally friendly chemistry practices .

Case Study 1: Antimicrobial Testing

A comparative study involving this compound demonstrated its effectiveness against various bacterial strains. The findings indicated that this compound exhibited higher antimicrobial activity compared to other tested isoxazoles, suggesting its potential as a lead compound for further drug development.

Case Study 2: Proteomics Application

In proteomics research, this compound was employed to identify protein interactions within cellular systems. The results highlighted its role in understanding complex biological mechanisms, thereby contributing valuable insights into cellular functions and potential therapeutic targets.

Mechanism of Action

The mechanism of action of ethyl 3-ethyl-5-methylisoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Key Characteristics:

  • Molecular Formula: C${10}$H${15}$NO$_{3}$
  • Molecular Weight : 197.23 g/mol
  • Synthesis : Typically prepared via cyclization reactions or functional group modifications of pre-existing isoxazole scaffolds. For example, alkylation or bromination steps similar to those described for related compounds (e.g., bromomethylation in ) may be employed .
  • Structural Analysis : Single-crystal X-ray diffraction studies (as performed for analogous compounds in ) confirm the planar geometry of the isoxazole ring and the spatial arrangement of substituents, which influence intermolecular interactions .

Comparison with Similar Isoxazole Carboxylate Esters

Substituent Effects on Physical and Chemical Properties

The biological and physicochemical properties of isoxazole derivatives are heavily influenced by substituent groups. Below is a comparative analysis of Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate (Compound A) with structurally related compounds:

Compound Substituents Molecular Weight (g/mol) Key Properties Reference
A : this compound 3-ethyl, 5-methyl, 4-ethyl ester 197.23 Moderate lipophilicity; planar ring structure with limited hydrogen-bonding capacity.
B : Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate 3-phenyl, 5-methyl, 4-ethyl ester 231.26 Increased aromaticity enhances π-π stacking; higher molecular weight may reduce solubility.
C : Methyl 5-(bromomethyl)-3-phenylisoxazole-4-carboxylate 3-phenyl, 5-bromomethyl, 4-methyl ester 310.15 Bromomethyl group introduces reactivity (e.g., nucleophilic substitution); potential for cross-coupling.
D : Ethyl 5-isopropyl-3-methylisoxazole-4-carboxylate 3-methyl, 5-isopropyl, 4-ethyl ester 213.24 Bulkier isopropyl group increases steric hindrance, potentially affecting binding interactions.
E : Ethyl 3-(2-fluorophenyl)-5-methylisoxazole-4-carboxylate 3-(2-fluorophenyl), 5-methyl, 4-ethyl ester 263.26 Fluorine atom enhances electronic effects (e.g., electron-withdrawing) and metabolic stability.

Key Observations :

  • Lipophilicity : Compound A (logP ≈ 2.1 estimated) is less lipophilic than Compound B (logP ≈ 2.8) due to the absence of an aromatic phenyl group.
  • Steric Effects : Compound D’s isopropyl group may hinder interactions in biological systems compared to A’s smaller ethyl group .

Crystallographic and Hydrogen-Bonding Patterns

  • Crystal Packing : Compound A’s ethyl and methyl substituents likely promote van der Waals interactions, as observed in Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate, which forms dimeric structures via C–H···O interactions .
  • Hydrogen Bonding: Unlike derivatives with hydroxyl or amino groups (e.g., Ethyl 5-hydroxy-4-isoxazolecarboxylate in ), Compound A lacks strong hydrogen-bond donors, limiting its participation in supramolecular motifs .

Biological Activity

Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate (CAS No. 53064-41-8) is a member of the isoxazole family, characterized by its five-membered ring structure containing nitrogen and oxygen. This compound has drawn attention in various fields, particularly for its potential biological activities. This article delves into the biological activity of this compound, synthesizing available research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula of this compound is C9H13NO3C_9H_{13}NO_3, with a molecular weight of approximately 183.21 g/mol. Its structure includes:

  • Isoxazole Ring : A five-membered ring with nitrogen and oxygen.
  • Substituents : Ethyl group at the 3-position and methyl group at the 5-position.

These structural features may influence its reactivity and biological activity compared to other isoxazole derivatives.

Antimicrobial Activity

Research indicates that isoxazole derivatives exhibit significant antimicrobial properties against various bacteria and fungi. This compound, due to its structural similarity to other active isoxazoles, is hypothesized to possess similar activities. Preliminary studies suggest it may effectively inhibit microbial growth, although specific data on this compound remains limited.

The exact mechanism of action for this compound is still under investigation. However, it is believed that compounds within the isoxazole class interact with specific molecular targets in biological systems, potentially disrupting critical cellular processes. This interaction could involve binding to enzymes or receptors, thereby influencing metabolic pathways .

Synthesis and Derivatization

The synthesis of this compound can be achieved through several methods, including:

  • Reaction of ethyl acetoacetate with hydroxylamine hydrochloride followed by cyclization.
  • Use of acetic anhydride in the presence of propionic acid.

These methods highlight the compound's versatility for further derivatization in synthetic organic chemistry, which could lead to the discovery of new derivatives with enhanced biological activities .

Case Studies and Research Findings

While specific case studies focusing solely on this compound are scarce, related research provides insights into its potential applications:

  • Antimicrobial Studies : A study on various isoxazole derivatives demonstrated effective antibacterial activity against Staphylococcus aureus and Escherichia coli. The structural modifications similar to those found in this compound suggest potential efficacy in similar tests.
  • Pharmacological Research : Isoxazoles have been explored for their roles as enzyme inhibitors and receptor antagonists in neurological applications. The potential for this compound to act on neurotransmitter receptors remains a promising area for future research .

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaUnique Features
This compoundC₉H₁₃NO₃Contains ethoxy and methyl substituents
3-Ethyl-5-methylisoxazole-4-carboxylic acidC₇H₉NO₃Lacks an ethoxy group; more acidic properties
Ethyl 4-isoxazolecarboxylateC₇H₉NO₃Different position of carboxylic acid functionality
3-MethylisoxazoleC₅H₇NOSimpler structure; lacks ethoxy group

This table illustrates how this compound compares with other related compounds based on their molecular structure and unique features.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation of β-diketones with hydroxylamine, followed by esterification. Key parameters include temperature control (80–100°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of precursors. For instance, alkylation of the isoxazole core requires careful selection of base catalysts (e.g., K₂CO₃) to minimize side reactions . Yield optimization often involves iterative HPLC analysis to monitor intermediate purity .

Q. How can structural characterization of this compound be performed using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • X-ray crystallography : Single-crystal diffraction (e.g., SHELX refinement) resolves the isoxazole ring geometry and substituent orientations. For example, bond angles near the ester group (C-O-C=O) typically range between 117–122°, as observed in analogous structures .
  • NMR spectroscopy : 1^1H NMR distinguishes methyl (δ 1.2–1.4 ppm) and ethyl groups (δ 1.0–1.2 ppm), while 13^{13}C NMR confirms the carbonyl resonance (δ 165–170 ppm) .
  • Mass spectrometry : High-resolution ESI-MS identifies molecular ion peaks (e.g., [M+H]⁺ at m/z 224.1) and fragmentation patterns for validation .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

  • Methodological Answer : Column chromatography (silica gel, hexane/ethyl acetate gradient) effectively separates the target compound from byproducts like unreacted β-diketones. Recrystallization in ethanol/water mixtures improves purity (>95%), with monitoring via TLC (Rf ~0.5 in 7:3 hexane:EtOAc) .

Advanced Research Questions

Q. How do hydrogen-bonding patterns in crystalline forms affect the compound’s physicochemical stability?

  • Methodological Answer : Graph set analysis (e.g., Etter’s rules) reveals intermolecular interactions. For example, the ester carbonyl forms C=O···H–C hydrogen bonds (2.8–3.0 Å) with adjacent methyl groups, stabilizing the lattice. Thermal gravimetric analysis (TGA) correlates these patterns with decomposition temperatures (~200°C) .

Q. What computational methods predict the reactivity of the isoxazole ring in electrophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distributions. The C-4 position exhibits higher electrophilicity (Fukui indices >0.1) due to conjugation with the ester group, guiding regioselective modifications .

Q. How can contradictions in biological activity data (e.g., enzyme inhibition vs. cytotoxicity) be resolved for derivatives of this compound?

  • Methodological Answer :

  • Dose-response assays : IC₅₀ values should be validated across multiple cell lines (e.g., HepG2 vs. HEK293) to differentiate target-specific effects from general toxicity.
  • Molecular docking : Simulations (e.g., AutoDock Vina) identify binding poses in enzyme active sites (e.g., COX-2), with discrepancies addressed by adjusting force field parameters .

Q. What challenges arise in resolving crystallographic disorder for the ethyl and methyl substituents?

  • Methodological Answer : SHELXL refinement with PART instructions partitions disordered atoms (e.g., ethyl group rotamers). Anisotropic displacement parameters (ADPs) and occupancy factors (<0.7) are adjusted iteratively to minimize R-factor discrepancies (<5%) .

Q. Data Contradiction Analysis

Q. Why do reported melting points for this compound vary across literature (e.g., 85–92°C)?

  • Methodological Answer : Variations arise from polymorphic forms or impurities. Differential Scanning Calorimetry (DSC) under nitrogen identifies endothermic peaks corresponding to pure polymorphs. Recrystallization solvents (e.g., ethanol vs. acetone) influence crystal packing, altering melting behavior .

Q. How do solvent polarity and pH impact the compound’s stability during long-term storage?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH) show degradation via ester hydrolysis in aqueous media (t₁/₂ ~30 days at pH 7.4). Nonpolar solvents (e.g., DCM) and inert atmospheres (N₂) reduce hydrolysis rates by >50% .

Q. Methodological Tables

Parameter Typical Range Analytical Technique Reference
Crystallographic R-factor0.03–0.05SHELX refinement
1^1H NMR (ester CH₂CH₃)δ 1.2–1.4 (triplet, J=7 Hz)400 MHz, CDCl₃
HPLC Retention Time8.2 min (C18, 70:30 MeOH:H₂O)Agilent ZORBAX SB-C18
Thermal Decomposition195–205°CTGA (10°C/min, N₂)

Properties

IUPAC Name

ethyl 3-ethyl-5-methyl-1,2-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c1-4-7-8(6(3)13-10-7)9(11)12-5-2/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDWLDZUUTIPZHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1C(=O)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50395837
Record name Ethyl 3-ethyl-5-methyl-1,2-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50395837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53064-41-8
Record name Ethyl 3-ethyl-5-methyl-1,2-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50395837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.